Clauszoline M

Übersicht

Beschreibung

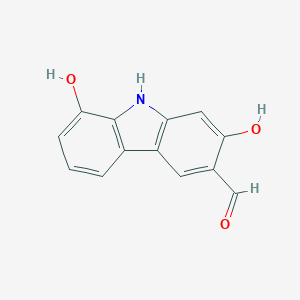

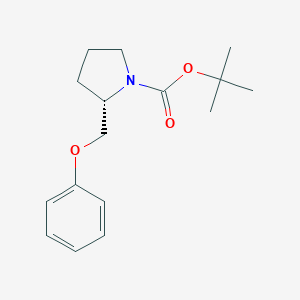

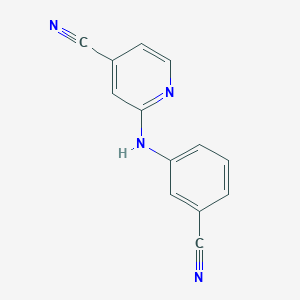

Clauszoline M is a natural alkaloid found in the herbs of Clausena dunniana . It is a yellow powder with a molecular formula of C13H9NO3 and a molecular weight of 227.22 g/mol .

Synthesis Analysis

The total synthesis of Clauszoline M has been achieved using a palladium-catalyzed oxidative cyclization of an N, N-diarylamine . This method has been used to synthesize the 2,8-dioxygenated carbazole alkaloids carbalexin B, clausine A, clauszoline M, and 2,8-dihydroxy-3-methylcarbazole .Physical And Chemical Properties Analysis

Clauszoline M is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The boiling point is predicted to be 516.2±45.0 °C, and the density is predicted to be 1.572±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrrole and Carbazole Alkaloids

“Clauszoline M” is a 7-oxygenated carbazole alkaloid . It has been synthesized for the first time along with other carbazole alkaloids like clauszoline-K, 3-formyl-7-hydroxycarbazole, clausine M, clausine N, and siamenol . These alkaloids have been applied in the preparation of biologically active naturally occurring pyrrole and carbazole alkaloids .

Palladium-Catalyzed Synthesis

“Clauszoline M” can be synthesized using a palladium-catalyzed process . This process includes the preparation of 2-, 5-, and 7-oxygenated natural and unnatural carbazole alkaloids . The synthesis of natural carbazoles clauszoline-K and clauszoline-L was also carried out by transformation of carbazole .

Anti-HIV Activity

“Clauszoline M” has been found to have anti-HIV activity . This makes it a potential candidate for further research in the development of new drugs for HIV treatment .

Anti-TB Activity

Carbazole alkaloids, which include “Clauszoline M”, have been studied for their anti-TB activity . Some compounds may be considered to be new lead structures for anti-TB agents .

Anti-Tumor Activity

Carbazole alkaloids, including “Clauszoline M”, have been found to have anti-tumor properties . This makes them a potential candidate for further research in the development of new cancer treatments .

Neuronal Cell Protective Activity

Carbazole alkaloids, including “Clauszoline M”, have been found to have neuronal cell protective activity . This suggests that they could potentially be used in the treatment of neurodegenerative diseases .

Wirkmechanismus

Target of Action

Clauszoline M is a carbazole alkaloid that primarily targets the enzyme Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B acts as a key negative regulator of insulin receptor, and uncontrolled activity of this enzyme is one of the main causes leading to insulin resistance .

Mode of Action

Clauszoline M interacts with PTP1B, potentially inhibiting its activity . This interaction may help regulate insulin signaling, thereby addressing insulin resistance.

Biochemical Pathways

The primary biochemical pathway affected by Clauszoline M is the insulin signaling pathway . By targeting PTP1B, Clauszoline M can potentially influence the regulation of insulin receptor activity, impacting the downstream effects of this pathway, such as glucose uptake and metabolism .

Result of Action

The molecular and cellular effects of Clauszoline M’s action primarily involve the potential regulation of insulin signaling due to its interaction with PTP1B . This could lead to improved insulin sensitivity and glucose metabolism, addressing issues related to insulin resistance . .

Action Environment

The action, efficacy, and stability of Clauszoline M can be influenced by various environmental factors. For instance, Clauszoline M is generally stable under normal conditions, but it may decompose under high temperatures, in the presence of oxygen, or under strong acidic or basic conditions . During handling and use, appropriate protective measures should be taken to avoid skin and eye contact, and the compound should be used in a well-ventilated area to avoid inhalation of dust or vapors .

Eigenschaften

IUPAC Name |

2,8-dihydroxy-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-6-7-4-9-8-2-1-3-11(16)13(8)14-10(9)5-12(7)17/h1-6,14,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPNSSMZXGKMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC3=C2C=C(C(=C3)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clauszoline M | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of Clauszoline M and how was it elucidated?

A1: Clauszoline M possesses a carbazole core structure with distinct substituents. While the exact spectroscopic data is not provided in the abstracts, researchers employed various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate its structure. These methods helped determine the compound's molecular formula and the arrangement of atoms within its structure [].

Q2: Does Clauszoline M exhibit any biological activity?

A2: While Clauszoline M itself was not the focus of the biological activity studies mentioned, other closely related furanone-coumarins isolated from Clausena excavata in the same study demonstrated inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells []. This suggests that Clauszoline M and its structural analogs might hold potential for further investigation into potential biological activities.

Q3: Has Clauszoline M been synthesized and are there other similar carbazole alkaloids?

A3: While the provided abstracts don't specifically mention the synthesis of Clauszoline M, they do describe the successful synthesis of other 2,8-dioxygenated carbazole alkaloids, namely carbalexin B, clausine A, and 2,8-dihydroxy-3-methylcarbazole []. This highlights the possibility of synthesizing Clauszoline M using similar palladium(II)-catalyzed oxidative cyclization reactions. The existence of structurally similar carbazole alkaloids further emphasizes the potential for exploring structure-activity relationships and potential biological applications within this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)

![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)